1-Butoxy-6-nitrobenzotriazole
Overview
Description
1-Butoxy-6-nitrobenzotriazole is a chemical compound belonging to the class of nitrobenzotriazoles. Nitrobenzotriazoles are known for their wide range of applications in various fields such as medicine, technology, and agriculture. These compounds are often used as intermediates in organic synthesis due to their ability to activate molecules towards numerous transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing nitrobenzotriazoles, including 1-butoxy-6-nitrobenzotriazole, involves electrophilic nitration. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the benzotriazole ring . The reaction conditions can be modified to control the orientation of the nitro group on the benzotriazole ring.
Industrial Production Methods
Industrial production of nitrobenzotriazoles often involves large-scale nitration reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the nitration process. The products are then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-6-nitrobenzotriazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzotriazole ring makes it susceptible to nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted benzotriazoles with various functional groups depending on the nucleophile used.
Reduction: Aminobenzotriazoles are the primary products.
Oxidation: Oxidized derivatives of benzotriazole.
Scientific Research Applications
1-Butoxy-6-nitrobenzotriazole has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-6-nitrobenzotriazole involves its interaction with specific molecular targets. The nitro group on the benzotriazole ring can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
1-Nitrobenzotriazole: Similar in structure but lacks the butoxy group, making it less hydrophobic.
6-Nitroindazole: Another nitro-substituted heterocycle with different applications in medicinal chemistry.
Uniqueness
1-Butoxy-6-nitrobenzotriazole is unique due to the presence of the butoxy group, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-butoxy-6-nitrobenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-6-17-13-10-7-8(14(15)16)4-5-9(10)11-12-13/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTDGAGXKMIILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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